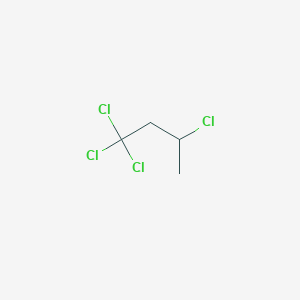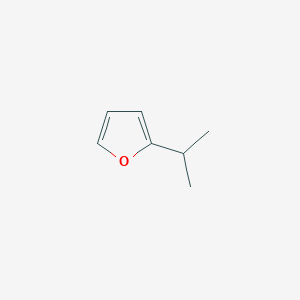
2,7-二溴-9-芴酮
描述
2,7-Dibromo-9-fluorenone is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 2 and 7 positions on the fluorenone ring. This compound is known for its yellow crystalline appearance and is soluble in common organic solvents such as ether, chloroform, and methanol .
科学研究应用
2,7-Dibromo-9-fluorenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyfluorenes and other conjugated polymers, which are important in the development of organic electronic devices.
Biology: The compound is used in the study of molecular interactions and as a probe in fluorescence-based assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of high-performance materials, including dyes and pigments
作用机制
Target of Action
It is known that this compound is used as a precursor in the synthesis of various organic compounds .
Mode of Action
The mode of action of 2,7-Dibromo-9-fluorenone involves its use as a building block in the synthesis of other organic compounds. For instance, it is used in the preparation of 2,7-poly(spiro[4’,4’-dioctyl-2’,6’-dioxocyclohexane-1’,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
Pharmacokinetics
Its solubility in common organic solvents such as ether, chloroform, and methanol, and its insolubility in water , suggest that its bioavailability may be influenced by these properties.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2,7-Dibromo-9-fluorenone include temperature, pH, and the presence of other chemicals. For instance, its melting point is 203-205 °C (lit.) , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Additionally, its solubility properties suggest that it may be more stable and effective in organic environments compared to aqueous ones .
准备方法
Synthetic Routes and Reaction Conditions: 2,7-Dibromo-9-fluorenone can be synthesized through a direct bromination process. The method involves using fluorenone and bromine as raw materials, with acetic acid and a small amount of fuming sulfuric acid as reaction media, and iron-iodine as catalysts. The bromine is added in two stages: initially, a mixture of glacial acetic acid and 4/7 of the total bromine is added dropwise and reacted for two hours at 80-90°C. Subsequently, the remaining bromine is added, and the reaction is continued at 110-120°C for four hours. The crude product is then neutralized, extracted with dichloromethane, and purified through recrystallization with absolute ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of 2,7-Dibromo-9-fluorenone follows similar principles but on a larger scale. The process involves the use of industrial-grade fluorenone and bromine, with careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a yellow solid with a yield of around 92% .
化学反应分析
Types of Reactions: 2,7-Dibromo-9-fluorenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in 2,7-Dibromo-9-fluorenone can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Products include various substituted fluorenones.
Reduction Reactions: Products include 2,7-dibromo-9-fluorenol.
Oxidation Reactions: Products include higher oxidation state fluorenone derivatives.
相似化合物的比较
2,7-Dibromofluorene: Similar in structure but lacks the carbonyl group present in 2,7-Dibromo-9-fluorenone.
9-Fluorenone: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional methyl groups, which can affect its reactivity and solubility.
Uniqueness: 2,7-Dibromo-9-fluorenone is unique due to the presence of both bromine atoms and a carbonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2,7-dibromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRCRZFJOXQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293558 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-75-5 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14348-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,7-Dibromo-9-fluorenone a desirable building block for polymers?
A1: The bromine atoms present in 2,7-Dibromo-9-fluorenone provide reactive sites for various chemical transformations, making it an ideal precursor for polymerization reactions. For instance, it can undergo Suzuki coupling reactions with boronic acids or esters to generate polyfluorene derivatives. [, , , ] These polyfluorenes often exhibit desirable properties such as high fluorescence quantum yields, good thermal stability, and excellent charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. [, , , ]
Q2: How does the incorporation of 2,7-Dibromo-9-fluorenone into porous polymers influence their properties?
A2: Researchers have successfully incorporated 2,7-Dibromo-9-fluorenone into porous polymers using the Heck reaction with octavinylsilsequioxane. [] Interestingly, the resulting polymers exhibited enhanced carbon dioxide uptake compared to their non-functionalized counterparts. This enhanced CO2 adsorption was attributed to the presence of free ketone moieties within the polymer structure derived from 2,7-Dibromo-9-fluorenone. Further post-functionalization of these ketone groups into amine functionalities led to even higher CO2 uptake, highlighting the potential of these materials in CO2 capture and storage applications. []
Q3: Can the structure of 2,7-Dibromo-9-fluorenone be further modified for specific applications?
A3: Yes, researchers have successfully modified the structure of 2,7-Dibromo-9-fluorenone to achieve specific properties. For example, one study involved converting 2,7-Dibromo-9-fluorenone into a ketal derivative by reacting it with 2,2-dioctyl-1,3-propanediol. [] This ketal derivative served as a precursor for the synthesis of 2,7-Poly(9-fluorenone) through a deprotection step. This approach highlights how modifications to the 2,7-Dibromo-9-fluorenone structure can be used to access a wider range of polymeric materials. []
Q4: What spectroscopic techniques are typically used to characterize 2,7-Dibromo-9-fluorenone and its derivatives?
A4: Several spectroscopic techniques are commonly employed to characterize 2,7-Dibromo-9-fluorenone and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are invaluable for structural elucidation, providing information about the number, type, and connectivity of atoms within the molecule. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic carbonyl stretching frequency of the ketone group in 2,7-Dibromo-9-fluorenone. []
- UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for studying the optical properties of 2,7-Dibromo-9-fluorenone derivatives, especially those designed for light-emitting applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


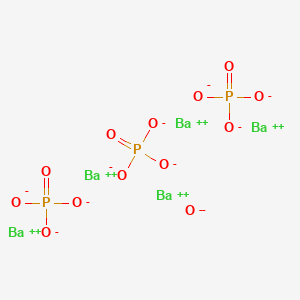

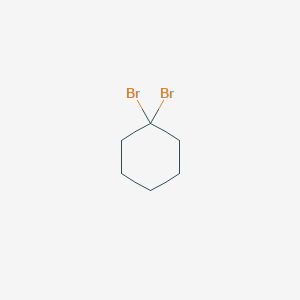

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
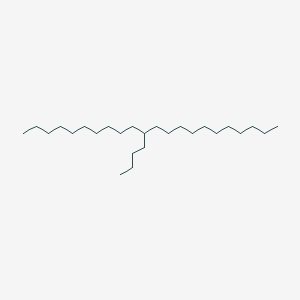

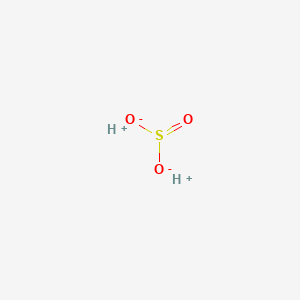
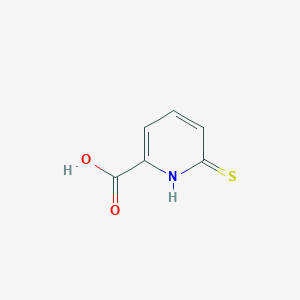

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
